

# Technical Monograph: 3-Chloro-6-fluoro-2-methoxyphenol

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## Compound of Interest

Compound Name: *3-Chloro-6-fluoro-2-methoxyphenol*

CAS No.: *1781486-66-5*

Cat. No.: *B1530752*

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## Chemical Identity & Core Properties

**3-Chloro-6-fluoro-2-methoxyphenol** represents a class of poly-substituted aromatics where the precise arrangement of substituents (fluorine, chlorine, and methoxy) around the phenolic core dictates its reactivity and biological efficacy. The "2-methoxy" (guaiacol) motif provides a hydrogen-bond acceptor site, while the 6-fluoro and 3-chloro groups modulate lipophilicity and metabolic resistance.

## Physicochemical Profile

| Property          | Value / Description  |
|-------------------|--|
| CAS Number        | 1781486-66-5   |
| IUPAC Name        | 3-Chloro-6-fluoro-2-methoxyphenol                          |
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> ClFO <sub>2</sub>            |
| Molecular Weight  | 176.57 g/mol   |
| Appearance        | Off-white to pale yellow crystalline solid                 |
| Predicted pKa     | ~7.8 - 8.2 (Acidic shift due to F/Cl electron withdrawal)  |
| Solubility        | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
| Key Moiety        | Fluorinated Guaiacol (2-methoxyphenol)                     |

## Synthetic Methodology

The synthesis of **3-Chloro-6-fluoro-2-methoxyphenol** is non-trivial due to the directing effects of the existing substituents. A robust industrial route typically avoids direct halogenation of guaiacol (which lacks regioselectivity) and instead employs a Directed Ortho-Lithiation (DoM) strategy or a Diazotization-Hydrolysis sequence starting from aniline precursors.

## Primary Synthetic Route: The Anisole Functionalization Pathway

This protocol ensures high regioselectivity by utilizing the directing power of the methoxy group and the steric blocking of the chlorine atom.

- **Starting Material:** 2-Chloro-6-fluoroanisole (1-methoxy-2-chloro-6-fluorobenzene). This precursor is synthesized via the Balz-Schiemann reaction from 3-chloro-o-anisidine [1].
- **Lithiation:** Treatment with n-Butyllithium (n-BuLi) at low temperature (-78°C). The lithium selectively deprotonates the position ortho to the fluorine or methoxy group. However, due to the crowding, directing groups must be carefully managed. A more scalable route involves oxidation of the corresponding aldehyde or boronic acid.

- Boronic Acid Intermediate: Reaction of the lithiated species with Trimethyl borate ( $B(OMe)_3$ ) yields the phenylboronic acid [2].
- Oxidative Hydroxylation: The boronic acid is converted to the phenol using Hydrogen Peroxide ( $H_2O_2$ ) or Oxone.

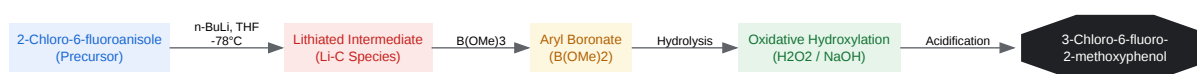
## Alternative Route: Chlorination of 6-Fluoroguaiacol

For smaller scales, a direct halogenation approach may be used, though purification is required to remove the para-chloro isomer.

- Precursor: 6-Fluoro-2-methoxyphenol (6-Fluoroguaiacol).
- Reagent: Sulfuryl Chloride ( $SO_2Cl_2$ ) or N-Chlorosuccinimide (NCS).
- Conditions: Controlled temperature ( $0-5^\circ C$ ) in Acetonitrile to favor the ortho-chlorination (position 3) over the para-position (position 4), although the electronic push of the OH group strongly activates the para position.

## Synthetic Workflow Diagram

The following diagram illustrates the high-purity synthesis pathway via the Boronic Acid intermediate, which is preferred for pharmaceutical applications to avoid isomer contamination.



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Figure 1: Regioselective synthesis ensuring correct placement of the hydroxyl group relative to the halogens.

## Applications in Drug Discovery & Agrochemicals Pharmaceutical Intermediates (Kinase & HIF Inhibitors)

The **3-chloro-6-fluoro-2-methoxyphenol** scaffold is a bioisostere used to optimize the pharmacokinetic (PK) profile of drugs.

- **Metabolic Blockade:** The fluorine atom at the 6-position blocks metabolic oxidation (Phase I metabolism) at a typically vulnerable site on the phenol ring.
- **Lipophilicity Tuning:** The chlorine atom increases lipophilicity (LogP), enhancing membrane permeability, while the methoxy group acts as a specific binding anchor in protein pockets (e.g., Kinase hinge regions).
- **Specific Targets:** This moiety is structurally relevant to the synthesis of HIF-2 $\alpha$  inhibitors (analogous to Belzutifan intermediates) and Aurora A kinase inhibitors, where polysubstituted phenyl rings are essential for potency [3].

## Agrochemicals (Herbicides)

Fluorinated phenols are ubiquitous in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors and auxin-mimic herbicides. The specific substitution pattern of **3-Chloro-6-fluoro-2-methoxyphenol** makes it a candidate for:

- **Dicamba Analogs:** Modifying the classic Dicamba structure (3,6-dichloro-2-methoxybenzoic acid) by replacing a chlorine with fluorine can alter soil half-life and plant selectivity.
- **Safeners:** Used to protect crops from herbicide damage by inducing specific metabolic pathways.

## Handling, Safety, and Stability

As a halogenated phenol, this compound requires strict safety protocols.

| Hazard Class   | Description  | Mitigation  |
|----------------|--|---|
| Corrosivity    | Causes severe skin burns and eye damage (Category 1B). | Wear nitrile gloves (double-gloved), face shield, and lab coat.         |
| Acute Toxicity | Toxic if swallowed or inhaled.                         | Handle in a certified chemical fume hood.                               |
| Environmental  | Very toxic to aquatic life with long-lasting effects.  | Collect all waste for hazardous incineration; do not release to drains. |

Storage Protocol: Store under inert atmosphere (Nitrogen or Argon) at 2-8°C. Phenols are prone to oxidation; the presence of the methoxy group makes this compound sensitive to demethylation if exposed to strong Lewis acids.

## References

- Guidechem. (n.d.). Synthesis and Application of 2-chloro-6-fluorophenol and Anisole Derivatives. Retrieved from
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